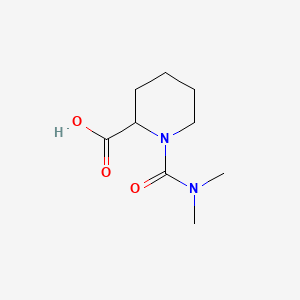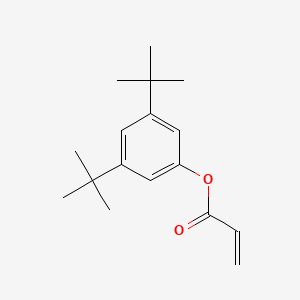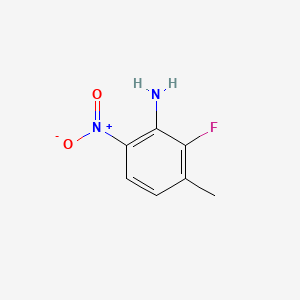![molecular formula C13H7NS B573205 Cyclopenta[2,3]indeno[5,6-d]thiazole CAS No. 162304-37-2](/img/structure/B573205.png)
Cyclopenta[2,3]indeno[5,6-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[2,3]indeno[5,6-d]thiazole is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[2,3]indeno[5,6-d]thiazole typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the tetracyclic core through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[2,3]indeno[5,6-d]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of substituted tetracyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a model compound for studying tetracyclic structures.
Biology: Its unique structure may interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of Cyclopenta[2,3]indeno[5,6-d]thiazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 10-chloro-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
- 1,8-Dimethyl-15-azatetracyclo[6.6.1.0 2,7 .0 9,14 ]pentadeca-2,4,6,9,11,13-hexaene
Uniqueness
Cyclopenta[2,3]indeno[5,6-d]thiazole is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be suitable.
Propiedades
Número CAS |
162304-37-2 |
|---|---|
Fórmula molecular |
C13H7NS |
Peso molecular |
209.266 |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-9-5-13-12(14-7-15-13)6-11(9)10(8)3-1/h1-7H |
Clave InChI |
YINVZRNYYJTDOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC4=C(C=C3C2=C1)N=CS4 |
Sinónimos |
Cyclopent[2,3]indeno[5,6-d]thiazole (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















